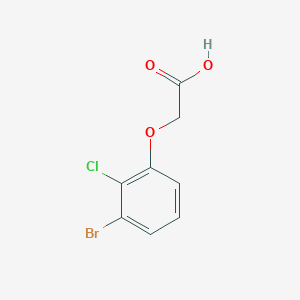

2-(3-Bromo-2-chlorophenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-2-chlorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXYRKVZFMQFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Syntheses of the Phenoxyacetic Acid Core Structure

The foundational step in producing 2-(3-bromo-2-chlorophenoxy)acetic acid and its analogs is the construction of the phenoxyacetic acid core. This is primarily achieved through well-established etherification and condensation reactions.

Etherification and Condensation Approaches for Substituted Phenols and Haloacetic Acids

The Williamson ether synthesis is a cornerstone method for forming the ether linkage in phenoxyacetic acids. This reaction involves the deprotonation of a substituted phenol (B47542) by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an α-haloacetic acid or its ester.

A general representation of this reaction is the condensation of a phenol with chloroacetic acid in the presence of a base like sodium hydroxide (B78521). jocpr.com The reaction mixture is typically heated to facilitate the formation of the corresponding aryloxy acetic acid. jocpr.com Another approach involves reacting a phenol derivative with an ester of a haloacetic acid, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). mdpi.com Subsequent hydrolysis of the resulting ester yields the desired phenoxyacetic acid. mdpi.com

For the specific synthesis of this compound, the starting material would be 3-bromo-2-chlorophenol (B1276391), which is reacted with a haloacetic acid or its ester.

Table 1: Key Reagents in Phenoxyacetic Acid Synthesis

| Reactant A | Reactant B | Base | Solvent (Optional) | Product Type |

|---|---|---|---|---|

| Substituted Phenol | Haloacetic Acid | NaOH | Water | Phenoxyacetic Acid |

| Substituted Phenol | Haloacetic Acid Ester | K₂CO₃ | DMF | Phenoxyacetic Acid Ester |

Controlled Introduction of Halogen Substituents on the Aromatic Ring

Achieving the specific 3-bromo-2-chloro substitution pattern on the phenoxyacetic acid core requires precise control over halogenation reactions. This can be accomplished either by starting with a pre-halogenated phenol or by halogenating the phenoxyacetic acid molecule itself in a regioselective manner.

Regioselective bromination is crucial for introducing a bromine atom at a specific position on the aromatic ring. Various brominating agents and conditions can be employed to achieve the desired outcome. For instance, N-bromosuccinimide (NBS) is a common reagent used for the selective bromination of aromatic compounds. google.com The choice of solvent and catalyst can significantly influence the position of bromination. In some cases, direct bromination using molecular bromine can be controlled by reaction conditions to favor a particular isomer. nih.govrsc.org

Similarly, regioselective chlorination is employed to introduce a chlorine atom at a specific position. Reagents like N-chlorosuccinimide (NCS) or molecular chlorine in the presence of a Lewis acid catalyst can be used. beilstein-journals.orggoogle.com The directing effects of the existing substituents on the aromatic ring play a critical role in determining the position of the incoming chlorine atom. For example, the hydroxyl or ether group of a phenol or phenoxyacetic acid is an ortho-, para-directing group, which can be leveraged to control the chlorination site. rsc.orgresearchgate.net In some synthetic strategies, a blocking group might be temporarily introduced to prevent reaction at a more reactive site and direct the halogen to the desired, less reactive position.

Synthesis of Chemically Modified Derivatives and Analogs

The carboxylic acid group of this compound provides a reactive handle for the synthesis of a wide array of derivatives. These modifications can significantly alter the compound's chemical and physical properties.

Formation of Amide, Ester, and Thioether Linkages

The synthesis of amides, esters, and thioethers from the parent acid are common transformations that expand the chemical diversity of this class of compounds.

Amide Formation: Amides are readily synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent or after converting the carboxylic acid to a more reactive acyl chloride. sphinxsai.comsci-hub.se A variety of primary and secondary amines can be used to generate a library of amide derivatives. sphinxsai.com

Ester Formation: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.comgoogle.com Alternatively, the reaction of the corresponding acyl chloride with an alcohol also yields the ester. google.com These reactions allow for the introduction of various alkyl or aryl groups. google.com

Thioether Formation: While not as common as amides and esters, thioether linkages can also be formed. This would typically involve converting the carboxylic acid to a derivative that can react with a thiol.

The ability to generate these derivatives is crucial for structure-activity relationship studies and for the development of new molecules with tailored properties.

Table 2: Common Derivatives of Phenoxyacetic Acids

| Derivative | Linkage | Reactant |

|---|---|---|

| Amide | -C(O)NH- | Amine |

| Ester | -C(O)O- | Alcohol |

| Thioester | -C(O)S- | Thiol |

Cycloaddition Reactions and Heterocyclic Annulation Strategies

Currently, there are no specific documented instances of this compound being directly employed in cycloaddition or heterocyclic annulation reactions. However, the general class of phenoxyacetic acid derivatives can be precursors to molecules used in such transformations. For instance, the carboxylic acid moiety could be converted into other functional groups that are active in cycloadditions.

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. wikipedia.orglibretexts.org These reactions, such as the Diels-Alder libretexts.org or [3+2] dipolar cycloadditions uchicago.edu, involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org For a molecule like this compound to participate, it would likely need to be modified first to introduce a diene, dienophile, or dipolarophile functionality.

Heterocyclic annulation refers to the formation of a new heterocyclic ring onto an existing molecular scaffold. The functional groups of this compound could potentially be leveraged for this purpose. For example, the carboxylic acid could be used to form amides or esters, which could then undergo intramolecular cyclization reactions to form nitrogen- or oxygen-containing heterocycles, respectively. The bromo- and chloro-substituents on the phenyl ring could also serve as handles for transition-metal-catalyzed cross-coupling reactions to build fused ring systems.

Multi-Step Organic Synthesis Pathways for Complex Structures

Multi-step synthesis is the cornerstone of constructing complex organic molecules from simpler, commercially available starting materials. savemyexams.com It involves a sequence of chemical reactions designed to build a target molecule with high precision. savemyexams.com Although specific pathways starting from this compound to complex structures are not detailed in the available literature, its structure makes it a plausible intermediate.

The reactivity of its distinct components could be exploited in a multi-step sequence:

Carboxylic Acid Group: This functional group can undergo a variety of transformations, including reduction to an alcohol, conversion to an acyl halide for Friedel-Crafts reactions, or transformation into an amide or ester.

Halogenated Phenyl Ring: The bromine and chlorine atoms can be targeted in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The different reactivity of bromine and chlorine could allow for selective, sequential functionalization.

Ether Linkage: While generally stable, the ether bond could be cleaved under harsh conditions if necessary for a particular synthetic strategy.

A hypothetical multi-step synthesis could involve, for example, a Suzuki coupling at the bromine position, followed by modification of the carboxylic acid, and a subsequent coupling reaction at the chlorine position to build a complex, poly-substituted aromatic structure.

Catalytic and Reaction Condition Optimization in Synthesis

The optimization of reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic and environmental viability of a synthetic process. For a compound like this compound, optimization would be key at several stages.

Synthesis of the Parent Compound: The most common method for synthesizing phenoxyacetic acids is the Williamson ether synthesis. This involves reacting the corresponding phenol (3-bromo-2-chlorophenol) with a haloacetic acid derivative (e.g., sodium chloroacetate) in the presence of a base. Optimization of this step would involve screening different bases (e.g., NaOH, K₂CO₃), solvents, and temperatures to achieve high yields, similar to the synthesis of the positional isomer (4-bromo-2-chlorophenoxy)acetic acid, where yields can exceed 85%.

Catalysis in Subsequent Transformations:

Esterification: If the carboxylic acid needs to be converted to an ester, catalytic methods are often employed. For the related compound α-bromo-2-chlorophenylacetic acid, Lewis acids such as titanium tetrachloride have been used to catalyze esterification with methyl acetate, achieving high yields and purity. google.com Similar optimization could be applied here, testing various catalysts, reaction times, and reactant ratios.

Cross-Coupling: When using the halogen substituents in cross-coupling reactions, the choice of catalyst (typically palladium- or copper-based), ligands, base, and solvent is critical. Reaction conditions must be carefully tuned to favor coupling at one halogen over the other if selectivity is required.

Halogenation/Functionalization: Further functionalization of the aromatic ring or the α-carbon of the acetic acid moiety would require catalytic methods. For instance, a catalytic late-stage bromination has been developed for the α-C-H functionalization of aryl acetic acids, which involves transforming the acid into an enediolate that then reacts with an electrophilic bromine source. bohrium.com

The following table summarizes potential areas for optimization in syntheses involving this compound, based on methodologies for related compounds.

| Reaction Type | Key Parameters for Optimization | Potential Catalysts | Common Reagents |

| Williamson Ether Synthesis | Base, Solvent, Temperature, Time | Phase-Transfer Catalysts | 3-Bromo-2-chlorophenol, Sodium chloroacetate, NaOH |

| Esterification | Catalyst Loading, Temperature, Time | Lewis Acids (e.g., TiCl₄), Strong Mineral Acids (e.g., H₂SO₄) | Alcohol, Dehydrating agent |

| Suzuki Cross-Coupling | Catalyst, Ligand, Base, Solvent | Palladium complexes (e.g., Pd(PPh₃)₄) | Boronic acid, K₂CO₃, Toluene/Water |

| α-Halogenation | Catalyst, Halogen Source, Base | (AcO)₄B₂O | Pyridinium tribromide, DBU |

This structured approach to optimizing catalysts and reaction conditions is essential for developing efficient and robust synthetic routes utilizing this compound as a building block.

Mechanistic Organic Chemistry of 2 3 Bromo 2 Chlorophenoxy Acetic Acid and Analogs

Investigation of Nucleophilic and Electrophilic Substitution Reaction Mechanisms on the Aromatic System

The aromatic ring of 2-(3-bromo-2-chlorophenoxy)acetic acid is substituted with two halogen atoms (bromine and chlorine) and an acetic acid ether group. These substituents profoundly influence the susceptibility of the ring to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the benzene (B151609) ring of this compound is a plausible transformation. The presence of electron-withdrawing halogen substituents makes the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. chemistrysteps.commasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism. chemistrysteps.comwikipedia.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group (in this case, either bromine or chlorine), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nature of the remaining substituents. masterorganicchemistry.com

Electrophilic Aromatic Substitution:

In contrast to nucleophilic substitution, electrophilic aromatic substitution is generally disfavored due to the presence of the deactivating halogen and ether substituents. Halogens are deactivating due to their strong inductive electron-withdrawing effect (-I), which outweighs their weak resonance electron-donating effect (+M). wikipedia.orglibretexts.org The ether group is generally considered an activating, ortho-, para-directing group due to the resonance donation from the oxygen lone pairs. youtube.com However, the combined deactivating effect of the two halogens will likely dominate, making the ring less reactive towards electrophiles than benzene itself.

Should an electrophilic substitution occur, the directing effects of the substituents will determine the position of the incoming electrophile. The ether group directs ortho and para, while the halogens also direct ortho and para. The directing effects are summarized in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|

| -Cl | -I (withdrawing) | +M (donating) | Deactivating | ortho, para |

| -Br | -I (withdrawing) | +M (donating) | Deactivating | ortho, para |

| -OCH₂COOH | -I (withdrawing) | +M (donating) | Activating (overall) | ortho, para |

Considering the positions on the aromatic ring of this compound, the directing effects would lead to a complex mixture of products in an electrophilic substitution reaction. The positions are influenced as follows:

Position 4: para to the ether, ortho to the bromine.

Position 5: meta to all substituents.

Position 6: ortho to the ether and the chlorine.

The interplay of these directing effects and the steric hindrance from the existing substituents will ultimately determine the product distribution.

Reactivity Studies of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) in this compound is a key site for chemical transformations, most notably esterification and amide formation.

Fischer Esterification:

The reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, leads to the formation of an ester. This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.comchemguide.co.uk The mechanism involves several key steps: byjus.comoit.eduyoutube.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The equilibrium of the Fischer esterification can be shifted towards the product side by removing water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Amide Formation:

Similar to esterification, the carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent. The mechanism of the reaction of an acid chloride with an amine involves nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

Exploration of Oxidation and Reduction Pathways

The halogenated phenoxyacetic acid structure can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation Pathways:

The aromatic ring of phenolic compounds can be susceptible to oxidation, potentially leading to the formation of quinones. ucsb.edupearson.comlibretexts.org While this compound is not a phenol (B47542) itself, harsh oxidizing conditions could potentially lead to cleavage of the ether bond followed by oxidation of the resulting phenol. The oxidation of phenols to quinones often proceeds through radical intermediates. youtube.com

Furthermore, oxidative dehalogenation, a process often observed in microbial degradation of halogenated aromatic compounds, could be a potential pathway. nih.gov This typically involves the enzymatic incorporation of a hydroxyl group and subsequent elimination of the halide. nih.gov

Reduction Pathways:

The halogen substituents on the aromatic ring can be removed through reduction. Catalytic hydrogenation or the use of reducing agents can lead to dehalogenation. The reduction of aryl halides is a known transformation in organic synthesis. mdpi.com The relative ease of reduction of the C-Br versus the C-Cl bond would depend on the specific reaction conditions, with the C-Br bond generally being more reactive towards reduction.

The carboxylic acid moiety can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(3-bromo-2-chlorophenoxy)ethanol.

Elucidation of Reaction Intermediates and Transition States

The understanding of reaction mechanisms is incomplete without the characterization of transient species like intermediates and transition states.

Reaction Intermediates:

Meisenheimer Complex: In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the aromatic ring. For this compound, the structure of the Meisenheimer complex would depend on the position of nucleophilic attack and the leaving group. Computational studies on similar systems have been used to investigate the stability and structure of these intermediates. osti.gov

Tetrahedral Intermediate: In reactions involving the carboxylic acid moiety, such as esterification and amide formation, a tetrahedral intermediate is formed. oit.edu This intermediate results from the nucleophilic attack on the carbonyl carbon.

Radical Intermediates: Oxidation and some reduction pathways may involve the formation of radical intermediates. youtube.com For instance, the oxidation of the corresponding phenol to a quinone would likely proceed through a phenoxyl radical. Computational studies are often employed to investigate the pathways of radical intermediates. researchgate.net

Transition States:

The transition state represents the highest energy point along the reaction coordinate. The structure of the transition state determines the rate of the reaction.

SNAr Transition States: The transition state for the formation of the Meisenheimer complex in an SNAr reaction involves the partial formation of the new bond between the nucleophile and the aromatic carbon and partial breaking of the aromatic π-system. masterorganicchemistry.com Computational studies have been used to model the transition state structures for SNAr reactions. nih.gov

Esterification Transition States: The transition states in Fischer esterification correspond to the highest energy points in the multi-step mechanism, such as the proton transfer steps and the elimination of water.

The following table summarizes the key reactive sites and potential transformations of this compound.

| Functional Group | Reaction Type | Key Intermediates | Potential Products |

|---|---|---|---|

| Aromatic Ring | Nucleophilic Aromatic Substitution | Meisenheimer Complex | Substituted phenoxyacetic acids |

| Electrophilic Aromatic Substitution | Sigma Complex (Wheland intermediate) | Further substituted phenoxyacetic acids | |

| Carboxylic Acid | Esterification | Tetrahedral Intermediate | Esters |

| Amide Formation | Tetrahedral Intermediate | Amides | |

| Halogen Substituents | Reduction (Dehalogenation) | Radical anions (in some cases) | Dehalogenated phenoxyacetic acids |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) and equilibrium geometry of molecules. For 2-(3-Bromo-2-chlorophenoxy)acetic acid, DFT calculations would be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations help identify the most stable three-dimensional conformation of the molecule, which is crucial for its interaction with other molecules. The presence of the bulky bromine and chlorine atoms on the phenyl ring, along with the flexible oxyacetic acid side chain, suggests that the molecule's conformation is a critical determinant of its properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing effects of the bromine and chlorine atoms, as well as the oxygen atoms, would influence the energy levels of these frontier orbitals. DFT calculations can provide precise energy values for the HOMO, LUMO, and the energy gap, which allows for the prediction of the molecule's kinetic stability and its propensity to engage in electrophilic or nucleophilic attacks.

Table 1: Representative Frontier Molecular Orbital Data for Halogenated Phenoxyacetic Acids This table presents typical values for analogous compounds to illustrate the expected data for this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Represents the electron-donating capacity. A higher value indicates a better electron donor. |

| ELUMO | -1.0 to -2.0 | Represents the electron-accepting capacity. A lower value indicates a better electron acceptor. |

| Energy Gap (ΔE) | 4.5 to 6.0 | Correlates with chemical stability. A larger gap implies higher stability and lower reactivity. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution within a molecule, highlighting regions that are electron-rich or electron-poor. This map is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP surface is color-coded to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red/yellow) around the carboxylic acid group's oxygen atoms, indicating these are primary sites for hydrogen bonding and interaction with positive centers. The halogen atoms (bromine and chlorine) would also influence the electrostatic potential on the aromatic ring.

Molecular Docking Simulations for Mechanistic Interaction with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein or enzyme. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. fip.org

For this compound, docking studies could be performed to explore its potential to interact with various enzymes. Phenoxyacetic acid derivatives have been investigated as potential inhibitors of enzymes like cyclooxygenases (COX). mdpi.com A simulation would involve placing the 3D structure of the compound into the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding energy, which correlates with the strength of the interaction. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex, providing a mechanistic hypothesis for its biological activity. jscienceheritage.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can identify the key molecular properties (descriptors) that govern their efficacy. mdpi.com

To develop a QSAR model for a series of phenoxyacetic acid derivatives including this compound, a range of molecular descriptors would be calculated. These can include:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: Log P (the logarithm of the partition coefficient between octanol (B41247) and water), which measures lipophilicity.

Topological descriptors: Indices that describe molecular connectivity and shape.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation correlating these descriptors with the observed biological activity. frontiersin.org Such a model could predict the activity of new, unsynthesized analogues and provide insights into the mechanism of action by highlighting which structural features are most important for activity. nih.gov For instance, studies on similar compounds have shown that lipophilicity and polarizability are key determinants of biological efficacy. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Relevance to Biological Activity |

|---|---|---|

| Hydrophobicity | Log P | Influences membrane permeability and transport to the target site. |

| Electronic | Dipole Moment | Affects polar interactions with the biological target. |

| Steric | Molar Refractivity | Relates to the size and polarizability of the molecule, affecting how it fits into a binding site. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Theoretical Predictions of Solvent Effects and Reaction Stereochemistry

The solvent in which a chemical reaction occurs can significantly influence its rate and mechanism. chemrxiv.org Theoretical models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the properties and reactivity of this compound. These calculations can predict how the molecule's stability, geometry, and electronic properties change in solvents of varying polarity. For instance, polar solvents would be expected to stabilize charged intermediates and transition states, potentially altering reaction pathways. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of chemical reactions. numberanalytics.com The this compound molecule itself is achiral. However, if it participates in reactions that create a new chiral center, computational methods can be used to predict the stereochemical outcome. By calculating the energies of the different transition states leading to various stereoisomers, it is possible to predict which product is more likely to form. hokudai.ac.jp This is particularly important in the synthesis of biologically active molecules, where often only one stereoisomer exhibits the desired effect.

Advanced Spectroscopic Characterization and Crystallographic Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of 2-(3-Bromo-2-chlorophenoxy)acetic acid. The spectra are characterized by absorption bands and scattering peaks corresponding to specific molecular vibrations.

The FT-IR spectrum is dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the carboxylic acid group, typically observed in the 2500–3300 cm⁻¹ region. This broadening is a result of intermolecular hydrogen bonding. Another prominent feature is the sharp and intense C=O stretching vibration of the carbonyl group, which appears around 1700–1750 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are expected to produce bands in the 1200–1300 cm⁻¹ and 1000–1100 cm⁻¹ regions, respectively. researchgate.net

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methylene (B1212753) (-CH₂) group is observed in the 2900-3000 cm⁻¹ range. The presence of halogen substituents is confirmed by C-Cl and C-Br stretching vibrations, which are found in the lower frequency "fingerprint" region of the spectrum, generally below 800 cm⁻¹ and 700 cm⁻¹, respectively.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The aromatic ring stretching vibrations are often strong in the Raman spectrum, appearing in the 1400–1600 cm⁻¹ range. nih.govresearchgate.net The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more readily observed with Raman spectroscopy. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch (broad) | 2500 - 3300 | Carboxylic Acid |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2900 - 3000 | Methylene (-CH₂) |

| C=O Stretch | 1700 - 1750 | Carboxylic Acid |

| C=C Aromatic Ring Stretch | 1400 - 1600 | Aromatic Ring |

| C-O-C Asymmetric Stretch | 1200 - 1300 | Ether |

| C-O-C Symmetric Stretch | 1000 - 1100 | Ether |

| C-Cl Stretch | 600 - 800 | Aryl Chloride |

| C-Br Stretch | 500 - 700 | Aryl Bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Heteronuclear Assignments, and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and carboxylic acid protons. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, usually above 10 ppm, due to its acidic nature and hydrogen bonding. The methylene protons (-OCH₂) of the acetic acid moiety are expected to resonate as a singlet in the range of 4.5–5.0 ppm. The three protons on the aromatic ring will appear as multiplets in the aromatic region (approximately 6.8–7.5 ppm). The exact chemical shifts and splitting patterns are influenced by the electronic effects of the bromo, chloro, and ether substituents. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbonyl carbon (-COOH) of the carboxylic acid is the most deshielded, typically appearing in the 170–180 ppm range. libretexts.orgchemicalbook.com The carbons of the aromatic ring will resonate between 110 and 160 ppm. The carbon atom attached to the oxygen (C-O) will be the most downfield of the aromatic carbons, while the carbons bonded to the halogens (C-Br and C-Cl) will also show characteristic shifts. chemicalbook.com The methylene carbon (-OCH₂) is expected to appear in the 60–70 ppm region.

NMR can also be used to study conformational dynamics, such as restricted rotation around the aryl-oxygen bond, which may be observable at low temperatures.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10.0 | Broad Singlet |

| Aromatic-H | 6.8 - 7.5 | Multiplets |

| -OCH₂- | 4.5 - 5.0 | Singlet |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 180 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H & C-X | 110 - 140 |

| -OCH₂- | 60 - 70 |

Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used for the accurate determination of the molecular weight and for studying the fragmentation patterns of this compound, which helps in confirming its structure. The nominal molecular weight of the compound (C₈H₆BrClO₃) is 264 g/mol , but the mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. docbrown.info This results in a pattern of peaks at m/z values corresponding to the different isotopic combinations, such as [M]⁺, [M+2]⁺, and [M+4]⁺, with predictable relative intensities. docbrown.info

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental formula. researchgate.net

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. Key fragmentation pathways for phenoxyacetic acids include:

Alpha-cleavage: Loss of the carboxyl group (•COOH, 45 Da) or the hydroxyl radical (•OH, 17 Da). libretexts.org

Ether bond cleavage: Cleavage of the O-CH₂ bond or the Aryl-O bond, leading to fragments corresponding to the substituted phenoxy radical or the carboxymethyl radical.

Loss of halogens: Sequential loss of bromine (79/81 Da) or chlorine (35/37 Da) atoms or radicals. nih.gov

Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from fragment ions.

The analysis of these fragment ions provides a "fingerprint" that helps to confirm the connectivity of the atoms within the molecule. researchgate.net

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion (⁷⁹Br, ³⁵Cl) | 264 |

| [M+2]⁺ | Molecular Ion (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) | 266 |

| [M+4]⁺ | Molecular Ion (⁸¹Br, ³⁷Cl) | 268 |

| [M-COOH]⁺ | Loss of carboxyl group | 219/221/223 |

| [M-Br]⁺ | Loss of Bromine | 185/187 |

| [M-Cl]⁺ | Loss of Chlorine | 229/231 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles.

In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. It is highly probable that this compound would exhibit this dimeric structure.

Beyond hydrogen bonding, the crystal packing would be influenced by other weaker intermolecular interactions. mdpi.com These can include:

Halogen bonding: Interactions between the electrophilic region of a halogen atom (Br or Cl) and a nucleophilic atom (like the carbonyl oxygen) on an adjacent molecule.

π-π stacking: Interactions between the aromatic rings of neighboring molecules.

A complete crystallographic analysis would reveal the supramolecular architecture, detailing how these various interactions assemble the molecules into a stable, three-dimensional crystal structure. mdpi.comresearchgate.net

| Interaction Type | Description |

|---|---|

| O-H···O Hydrogen Bonding | Formation of carboxylic acid dimers. |

| Halogen Bonding (e.g., C-Br···O) | Directional interaction involving halogen atoms. |

| π-π Stacking | Interaction between parallel aromatic rings. |

| C-H···O/π Interactions | Weak hydrogen bonds contributing to crystal packing. |

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The chromophores in this compound are the substituted benzene (B151609) ring and the carbonyl group of the carboxylic acid.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions associated with the aromatic ring. uzh.ch The benzene ring itself has characteristic absorptions, which are shifted and intensified by the presence of substituents (bromo, chloro, and alkoxy groups). These substituents act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths.

Additionally, the carbonyl group exhibits a weak n → π* transition, which may be observed as a shoulder on the more intense π → π* bands. uzh.ch The solvent used for the analysis can also influence the position of the absorption maxima. An analysis of the UV-Vis spectrum provides insights into the electronic structure and conjugation within the molecule. physchemres.org

| Electronic Transition | Chromophore | Expected λ_max Region (nm) |

|---|---|---|

| π → π | Substituted Benzene Ring | 250 - 300 |

| n → π | Carbonyl Group (C=O) | 300 - 350 (often weak/obscured) |

Biological Activities: Molecular Mechanisms and Target Engagement Studies Non Clinical

Molecular Target Identification and Binding Affinities

Detailed studies specifically identifying the molecular targets and quantifying the binding affinities of 2-(3-bromo-2-chlorophenoxy)acetic acid are limited in publicly available scientific literature. However, research on related halogenated phenoxyacetic acid derivatives provides some insights into their potential molecular interactions. The presence and position of halogen atoms on the phenoxyacetic acid structure are known to influence their biological activity, including their ability to bind to specific biological targets propulsiontechjournal.com.

Specific enzyme inhibition studies and kinetic analyses for this compound are not extensively documented. However, studies on analogous compounds suggest that halogenated phenylacetic acids can act as enzyme inhibitors. For instance, the presence of chlorine or bromine at positions 3 and/or 4 of phenylacetic acid has been shown to strongly inhibit isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT), enzymes involved in the biosynthesis of penicillin nih.gov. The replacement of hydrogen with fluorine also resulted in inhibition, though to a lesser degree nih.gov. This suggests that the halogen substituents on the aromatic ring of such compounds play a crucial role in their enzyme-inhibiting activities nih.gov.

Further research is required to determine if this compound exhibits similar inhibitory effects on protein tyrosine phosphatases, kinases, or other enzyme systems, and to establish the kinetic parameters of such interactions.

There is currently a lack of specific data on the receptor interaction mechanisms and selectivity of this compound. Studies on other substituted phenoxyacetic acid derivatives have shown that they can act as antagonists for receptors such as the gastrin/cholecystokinin-B receptors, with their binding affinity influenced by the nature of the substituents nih.gov. Similarly, certain progesterone (B1679170) derivatives containing halogenated acetoxyphenyl substituents have demonstrated selective binding to the progesterone receptor nih.gov. These findings highlight the potential for halogenated phenoxyacetic acids to interact with specific receptors, but direct evidence for this compound is not yet available.

Cellular Pathway Modulation and Biological Response

The influence of this compound on cellular pathways and its resulting biological responses have not been specifically elucidated. However, studies on other halogenated acetic acid derivatives provide a framework for potential cellular effects.

Direct evidence of the effect of this compound on intracellular signaling cascades such as the PI3K/NF-κB pathway is not available in the current literature. The modulation of such pathways is a known mechanism for various bioactive compounds, but specific investigations into this particular compound are needed.

While there are no specific studies on the mechanistic effects of this compound on cellular processes like apoptosis and cell cycle arrest, research on other halogenated acetic acids has demonstrated such activities. For example, dichloroacetic acid and dibromoacetic acid have been shown to induce apoptotic changes in human peripheral blood mononuclear cells, an effect associated with the activation of caspases 8, 9, and 3, an increase in mitochondrial membrane potential, and the formation of reactive oxygen species nih.gov. These findings suggest that halogenated acetic acids can trigger programmed cell death, although the specific mechanisms may vary depending on the full molecular structure nih.gov.

Mechanistic Aspects of Antimicrobial Activity

The antimicrobial properties of halogenated phenoxyacetic acids have been noted, with the halogen substituents playing a significant role in their activity propulsiontechjournal.comresearchgate.net.

Research on para-bromophenoxyacetic acid has demonstrated its potential as an antimicrobial agent against a variety of microorganisms, including both bacteria and fungi propulsiontechjournal.comresearchgate.net. The presence of the bromo group appeared to enhance its effectiveness, leading to larger zones of inhibition compared to standard antibiotics like gentamicin (B1671437) propulsiontechjournal.comresearchgate.net.

The potential mechanisms for its antimicrobial action are thought to involve:

Disruption of cell membranes: Altering the integrity of the microbial cell membrane, leading to leakage of cellular contents.

Interference with cell wall synthesis: Inhibiting the formation of the protective cell wall, rendering the microorganism vulnerable.

Inhibition of protein or nucleic acid synthesis: Disrupting essential cellular processes required for microbial growth and replication.

Induction of reactive oxygen species: Generating harmful oxidative stress within the microbial cell propulsiontechjournal.comresearchgate.net.

The microbial degradation of halogenated aromatic compounds, including phenoxyacetic acids, often involves enzymatic dehalogenation as a key step in their breakdown nih.govresearchgate.net. This process can be catalyzed by enzymes such as monooxygenases, which incorporate a hydroxyl group and eliminate the halide, thereby reducing the compound's toxicity nih.govresearchgate.net.

The following table summarizes the antimicrobial activity of the related compound, para-bromophenoxyacetic acid, against various microorganisms.

| Microorganism | Type | Antimicrobial Effect |

| Bacillus subtilis | Bacterium | Inhibitory |

| Enterobacter | Bacterium | Inhibitory |

| E. coli | Bacterium | Inhibitory |

| Klebsiella pneumoniae | Bacterium | Inhibitory |

| Candida albicans | Fungus | Inhibitory |

| Trichoderma | Fungus | Inhibitory |

Data based on studies of para-bromophenoxyacetic acid propulsiontechjournal.comresearchgate.net.

Further research is necessary to specifically determine the antimicrobial spectrum and mechanistic pathways of this compound.

Impact on Microbial Metabolic Pathways

Phenoxyacetic acid derivatives exhibit antimicrobial properties by interfering with essential microbial processes. The proposed mechanisms of action involve the disruption of cell membranes, interference with cell wall synthesis, and the inhibition of nucleic acid or protein synthesis. propulsiontechjournal.com The lipophilic nature of the phenoxy ring, enhanced by halogen substituents, facilitates the passage of these molecules across the microbial cell membrane.

Once inside the cell, the acidic moiety can dissociate, altering the intracellular pH and disrupting enzymatic functions. For instance, acetic acid itself is known to possess broad-spectrum bactericidal effects. nih.gov The metabolic breakdown of phenoxyacetic acids by microorganisms, such as certain pseudomonads, often involves hydroxylation of the aromatic ring, followed by cleavage of the ether linkage. nih.gov This degradation pathway suggests that the compound can enter and interact with microbial metabolic systems. The presence of halogens can influence this breakdown, sometimes leading to the formation of halogenated catechols, which can have their own toxic effects on microbial pathways. nih.gov Potential modes of action for halogenated phenoxyacetic acids include:

Disruption of Cell Membranes: Interference with the lipid bilayer, leading to increased permeability and leakage of cellular contents. propulsiontechjournal.com

Inhibition of Cellular Respiration: Affecting key enzymes in the electron transport chain.

Interference with Nucleic Acid and Protein Synthesis: Binding to essential enzymes or disrupting the transcription and translation processes. propulsiontechjournal.com

Structure-Activity Relationships Governing Antimicrobial Potency

The antimicrobial efficacy of phenoxyacetic acid derivatives is significantly influenced by the nature, number, and position of substituents on the aromatic ring. Halogenation, in particular, plays a crucial role in enhancing potency.

The presence of a bromo group, as seen in para-bromophenoxyacetic acid, has been shown to enhance effectiveness against a range of bacteria and fungi, resulting in larger zones of inhibition compared to standard antibiotics like gentamicin. propulsiontechjournal.com Similarly, chloro-substituents are associated with increased antimicrobial activity. mdpi.com The combination of both bromine and chlorine at the 2- and 3-positions of the phenoxy ring in this compound is expected to confer significant antimicrobial properties. The position of these halogens influences the molecule's electronic properties and steric hindrance, which in turn affects its ability to bind to target sites within the microbial cell. mdpi.com

| Structural Feature | Impact on Antimicrobial Potency | Rationale |

|---|---|---|

| Halogen Substitution (Cl, Br) | Generally increases potency. propulsiontechjournal.commdpi.com | Increases lipophilicity, facilitating cell membrane penetration. Alters electronic distribution, potentially enhancing binding to target enzymes or proteins. |

| Position of Substituents | Influences the degree of activity. mdpi.com | Affects the molecule's overall shape, dipole moment, and ability to interact with specific biological targets. For example, substitution at the 2-position of the phenoxy ring can increase the reactivity of the molecule. mdpi.com |

| Acetic Acid Side Chain | Essential for activity. | The carboxyl group is a key feature for interacting with biological systems and can influence solubility and transport across membranes. nih.gov |

Mechanistic Basis of Anti-inflammatory Responses

Phenoxyacetic acid derivatives are known to possess anti-inflammatory properties. jetir.org The primary mechanism underlying this activity for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation. mdpi.com Some phenoxyacetic acid analogues have demonstrated selective inhibition of COX-2, the isoform of the enzyme that is upregulated during inflammation, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. mdpi.commdpi.com

Halogen substitution on the phenoxy ring has been found to considerably enhance anti-inflammatory activity. nih.gov For instance, the well-known anti-inflammatory drug Fenclofenac, or [2-(2,4-dichlorophenoxy)phenyl]acetic acid, highlights the positive contribution of chloro-substituents to this biological effect. nih.gov The bromo and chloro groups on this compound likely contribute to its potential as an anti-inflammatory agent by enhancing its binding affinity to the active site of COX enzymes. Another potential mechanism is the inhibition of lipoxygenase (LOX), another enzyme involved in the inflammatory cascade. researchgate.netrsc.org

Elucidation of Herbicidal Mechanisms

Phenoxyacetic acids were among the first selective organic herbicides developed and are known for their ability to control broadleaf weeds in cereal crops. wikipedia.orgunl.edu Their mechanism of action is complex and multifaceted, primarily revolving around the disruption of normal plant hormonal regulation.

The primary herbicidal mechanism of phenoxyacetic acids is mimicking the natural plant growth hormone, indole-3-acetic acid (IAA), or auxin. nih.govwikipedia.org These synthetic compounds, including this compound, are recognized by the plant's auxin receptors, such as the TIR1/AFB F-box proteins. nih.govtandfonline.com

Unlike natural auxin, which is tightly regulated and metabolized by the plant, these synthetic mimics are more stable and persist at high concentrations. nih.gov This leads to a continuous and overwhelming auxin signal, causing a cascade of detrimental effects:

Uncontrolled Cell Division and Elongation: The sustained signal induces rapid and disorganized growth, particularly in vascular tissues, leading to stem twisting, leaf curling (epinasty), and eventual tissue destruction. wikipedia.orgwssa.net

Ethylene Production: The high auxin levels stimulate the production of ethylene, another plant hormone, which contributes to senescence and growth inhibition. nih.gov

Abscisic Acid (ABA) Accumulation: Auxin herbicides can up-regulate the expression of genes involved in the biosynthesis of ABA, a stress hormone that can cause stomatal closure and induce oxidative stress. nih.govnih.gov

This hormonal imbalance ultimately leads to the death of susceptible plants, which are typically broadleaf species. wikipedia.org

Plants have evolved mechanisms to detoxify foreign compounds (xenobiotics), including herbicides. The tolerance of certain plant species to phenoxyacetic acid herbicides is partly dependent on their ability to rapidly metabolize the compound into non-toxic forms. researchgate.net Key detoxification pathways include:

Hydroxylation: The primary step often involves the addition of a hydroxyl (-OH) group to the aromatic ring. nih.gov

Conjugation: The hydroxylated metabolite, or the parent acid itself, is then conjugated with endogenous molecules like glucose or amino acids. This process increases water solubility and allows the compound to be sequestered in the vacuole or incorporated into cell wall components, effectively removing it from active sites in the cell. nih.gov

Side-Chain Degradation: Plants can also cleave the ether linkage or shorten the acetic acid side chain, although this is generally a less significant pathway compared to ring hydroxylation and conjugation. researchgate.net

The specific halogenation pattern of this compound would influence the rate and pathway of its metabolism in different plant species, contributing to its herbicidal selectivity.

The herbicidal activity and selectivity of phenoxyacetic acids are highly dependent on their molecular structure. mdpi.comwikipedia.org The arrangement of substituents on the phenoxy ring determines how well the molecule fits into the auxin receptor and its subsequent stability within the plant.

Selectivity between broadleaf plants (dicots) and grasses (monocots) is a hallmark of this herbicide class. mdpi.com While the exact basis is complex, it relates to differences in translocation, metabolism, and receptor site sensitivity between these plant groups. researchgate.net The chemical structure dictates the molecule's herbicidal properties:

| Structural Feature | Impact on Herbicidal Activity/Selectivity | Rationale |

|---|---|---|

| Carboxylic Acid Group | Essential for auxin-like activity. nih.gov | The negatively charged carboxyl group is critical for binding to the auxin receptor. |

| Phenoxy Ring Substitution | Crucial for potency and selectivity. mdpi.comwikipedia.org | Substituents like chlorine and bromine at specific positions (e.g., 2, 3, 4) enhance binding affinity to the receptor and increase the molecule's stability against degradation, making it more potent than natural IAA. nih.gov |

| Ether Linkage | Provides structural flexibility. | Connects the active acidic side chain to the substituted aromatic ring, allowing for proper orientation within the receptor pocket. |

The specific 3-bromo, 2-chloro substitution pattern on this compound suggests it would function as a potent auxin mimic, with its selectivity profile being determined by how efficiently different plant species can metabolize this particular arrangement of halogens.

Environmental Behavior and Degradation Pathways

Environmental Fate in Diverse Media: Soil and Aqueous Systems

There is no specific information available in the reviewed literature concerning the environmental fate of 2-(3-Bromo-2-chlorophenoxy)acetic acid in soil and aqueous systems. General principles for phenoxyacetic acid herbicides suggest that their environmental persistence and mobility are influenced by factors such as soil type, pH, organic matter content, and microbial activity. Chlorinated phenoxyacetic acids, for instance, tend to be weakly adsorbed in many agricultural soils, which can enhance their mobility and potential for leaching into groundwater. nih.gov However, without specific studies on the subject compound, its behavior remains speculative.

Biodegradation Processes and Kinetics

No studies detailing the biodegradation processes or kinetics of this compound were identified. Research on other chlorinated phenoxyacetic acids, such as 2,4-D and 2,4,5-T, has shown that microbial degradation can occur, with various bacterial strains capable of utilizing these compounds as a carbon and energy source. nih.govfrontiersin.org The presence and arrangement of halogen substituents on the aromatic ring are known to significantly influence the rate and pathway of biodegradation. The combined presence of bromine and chlorine at specific positions on the phenoxy ring of the target compound would likely present a unique challenge for microbial enzymatic systems, but the specifics of this are unknown.

Photolytic Degradation Mechanisms in Aquatic Environments

Specific photolytic degradation mechanisms for this compound in aquatic environments have not been documented in the available literature. For phenoxyacetic acids in general, photolysis can be a route of degradation. tsu.ru The rate and products of photodegradation are dependent on the specific halogen substituents and the presence of photosensitizing substances in the water. researchgate.net Studies on other haloacetic acids have shown that photocatalytic degradation can occur, with the rate of degradation being influenced by the number and type of halogen atoms. nih.gov

Identification and Characterization of Environmental Transformation Products and Byproducts

There is no information available regarding the identification and characterization of environmental transformation products and byproducts of this compound. For related herbicides, transformation products can be formed through biotic and abiotic processes and may themselves be of environmental concern. nih.govusgs.govanses.fr Without experimental data, the potential metabolites and degradation intermediates of this compound cannot be determined.

Adsorption and Mobility Characteristics in Geological and Hydrological Compartments

Specific data on the adsorption and mobility characteristics of this compound in geological and hydrological compartments are not available. Studies on other phenoxyacetic acids indicate that adsorption to soil is a key process governing their mobility. massey.ac.nz The degree of adsorption is influenced by soil properties and the chemical characteristics of the herbicide, including its pKa and the nature of its substituents. nih.gov Generally, increased halogenation can affect the sorption behavior of these compounds. massey.ac.nz

Due to the absence of specific research on this compound, no data tables can be generated.

Future Research Trajectories and Interdisciplinary Applications

Rational Design of Novel Analogs with Enhanced Mechanistic Specificity

The future development of compounds related to 2-(3-Bromo-2-chlorophenoxy)acetic acid will heavily rely on rational, structure-based design to create novel analogs with improved properties. By leveraging computational chemistry and a deep understanding of structure-activity relationships (SAR), scientists can modify the core structure to enhance mechanistic specificity and biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this endeavor. mdpi.comnih.gov By correlating variations in the molecular structure of phenoxyacetic acid derivatives with their biological activity, researchers can build predictive models. mdpi.comresearchgate.netnih.gov These models help identify which molecular descriptors—such as lipophilicity, polarizability, and the distribution of hydrogen bond donors and acceptors—are critical for desired effects. nih.govresearchgate.net For instance, the number and position of halogen atoms on the aromatic ring significantly influence the compound's reactivity and herbicidal activity. mdpi.comnih.gov

Molecular docking simulations provide insights into how these analogs interact with their biological targets, such as the SCF(TIR1) auxin receptor complex. nih.govacs.orgresearchgate.net This allows for the design of molecules that bind more selectively and potently to the target protein, potentially reducing off-target effects. A structure-based drug design approach can lead to the development of highly potent antagonists or agonists for specific auxin signaling pathways. nih.govacs.org This precision is crucial for developing herbicides that target specific weeds without harming crops, or for creating chemical tools that can dissect specific hormonal responses in plants. researchgate.net By combining these computational approaches with synthetic chemistry, novel analogs can be synthesized and tested, creating a feedback loop that continually refines and improves the design of next-generation phenoxyacetic acids.

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological impact of this compound and its future analogs, an integrated, multi-omics approach is essential. frontiersin.org Technologies such as genomics, transcriptomics, proteomics, and metabolomics offer a holistic view of the cellular and organismal response to these compounds, moving beyond a single target site to a systems-level understanding. nih.govuwa.edu.aunih.govcambridge.org

Genomics and Transcriptomics can identify the genes and gene networks that are activated or repressed upon exposure to the compound. This is particularly valuable for understanding the mechanisms of herbicide resistance in weeds, which can be a complex, multi-pathway response. frontiersin.org

Proteomics analyzes changes in the entire protein complement of an organism in response to chemical treatment. ncwss.orgresearchgate.netcambridge.org This can reveal not only the primary protein target but also downstream effects on various metabolic and signaling pathways, including stress responses and detoxification mechanisms. academicjournals.orgnih.gov For example, proteomic analysis can identify proteins with altered expression patterns, providing clues to the compound's mode of action. researchgate.net

Metabolomics focuses on the complete set of small-molecule metabolites within a cell or organism. This provides a direct functional readout of the physiological state and can reveal metabolic bottlenecks or alternative pathways that are affected by the compound. frontiersin.org

By integrating data from these different "omics" layers, researchers can construct comprehensive models of how phenoxyacetic acids exert their effects. frontiersin.org This systems biology approach is crucial for understanding complex phenomena like herbicide resistance and for identifying potential biomarkers for exposure or susceptibility. nih.gov Despite the power of these technologies, their full potential in weed science and herbicide research is still being realized, with a need for greater integration of these different data types to unravel the full complexity of plant responses. frontiersin.orgnih.gov

Development of Sustainable and Green Synthetic Methodologies

A significant future direction for the production of this compound and its derivatives is the development of sustainable and environmentally friendly synthetic methods. Traditional chemical synthesis, particularly for halogenated aromatic compounds, can involve harsh reagents and generate hazardous waste. taylorfrancis.com Green chemistry principles aim to mitigate these issues.

One of the most promising avenues is the use of biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations. benthamdirect.comnih.govnih.gov Enzymes offer high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, reducing the need for toxic solvents and reagents and minimizing byproducts. nih.govrsc.org For instance, the use of lipases for the enantioselective synthesis of phenoxypropionic herbicides has been a landmark in the application of biocatalysis in the agrochemical industry. rsc.org

Specifically for halogenation, the discovery and engineering of halogenase enzymes, such as flavin-dependent halogenases (FDHs), present a green alternative to conventional synthetic methods. researchgate.netnih.gov These enzymes can regioselectively install halogen atoms onto aromatic substrates in aqueous solutions at physiological temperatures, offering a more sustainable route to producing key intermediates for compounds like this compound. researchgate.net Continued research in enzyme engineering and microbial synthesis will be key to developing economically viable and environmentally benign production processes for this class of chemicals. nih.govnih.gov

Application as Chemical Probes in Biological Systems Research

Beyond their role as herbicides, this compound and its rationally designed analogs have significant potential as chemical probes for basic research in plant biology. nih.govcambridge.org The specific interaction of these small molecules with components of the auxin signaling pathway makes them valuable tools for dissecting complex biological processes. cambridge.orgresearchgate.netbioone.org

As synthetic auxins, these compounds can be used to study auxin perception, transport, and response with high temporal and spatial control, which can be difficult to achieve using genetic methods alone, especially in non-model organisms. nih.gov For example, researchers have developed "pro-auxins" or "prodrugs" that are metabolically activated within specific plant tissues, allowing for targeted investigation of auxin's role in processes like hypocotyl elongation. nih.gov

Furthermore, by designing analogs that act as selective agonists or antagonists for specific auxin receptors, these compounds can function as molecular glues or inhibitors of protein-protein interactions. nih.govnih.gov This allows for the precise modulation of specific subsets of the auxin signaling pathway, helping to untangle the functions of different components of this complex system. nih.gov The development of such chemical probes, including potential fluorescently tagged or photo-activatable versions, will provide powerful tools to visualize and manipulate auxin dynamics in living plants, advancing our fundamental understanding of plant growth and development. researchgate.netusda.govmpg.de

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Bromo-2-chlorophenoxy)acetic acid, and how do reaction conditions influence regioselectivity?

The synthesis typically involves halogenation of a substituted phenylacetic acid precursor. For example, bromination of 4-methoxyphenylacetic acid in acetic acid yields regioselective substitution at the 3-position . Key factors include solvent choice (e.g., acetic acid for protonation control), stoichiometry of bromine, and temperature (room temperature minimizes side reactions). Reaction monitoring via TLC or NMR ensures intermediate purity.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective due to the compound’s moderate solubility. Chromatographic methods (silica gel, ethyl acetate/hexane eluents) may resolve isomers or byproducts. Purity validation via HPLC (>97% by HLC) is critical, as noted for structurally related bromo-chloro-phenylacetic acids .

Q. How can spectroscopic and crystallographic methods characterize the molecular structure of this compound?

- NMR : and NMR identify substituent positions (e.g., downfield shifts for aromatic protons adjacent to halogens) .

- X-ray crystallography : SHELX programs refine crystal structures, revealing dihedral angles between the phenyl ring and acetic acid group (e.g., ~78° in analogs) and hydrogen-bonding motifs like dimers .

Q. What safety protocols are essential when handling halogenated phenylacetic acids?

- Use PPE (gloves, goggles) due to potential skin/eye irritation.

- Store at 0–6°C for stability, as recommended for bromo-chloro analogs .

- Toxicity data from bromochloroacetic acid analogs suggest avoiding inhalation and ensuring proper ventilation .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the compound’s conformational and reactivity profiles?

Electron-withdrawing halogens increase the C–C–C bond angles at substitution sites (e.g., 121.5° for Br vs. 118.2° for OMe in analogs), altering ring planarity and steric interactions . This affects nucleophilic aromatic substitution reactivity and coupling reactions in medicinal chemistry applications .

Q. What strategies resolve contradictions in crystallographic data, such as disordered hydrogen bonding networks?

Q. How can structure-activity relationship (SAR) studies optimize biological activity in halogenated phenylacetic acid derivatives?

- In vitro assays : Test analogs for enzyme inhibition (e.g., cyclooxygenase) by varying halogen positions.

- Molecular docking : Compare binding affinities of 3-bromo-2-chloro vs. 4-bromo-2-chloro isomers to target proteins. Evidence from Combretastatin A-4 analogs suggests meta-substitution enhances tubulin binding .

Q. What mechanistic insights explain competing pathways in coupling reactions involving this compound?

Bromine’s leaving-group ability facilitates Ullmann or Suzuki couplings. Competing pathways (e.g., homocoupling) are mitigated by using Pd catalysts with bulky ligands (e.g., SPhos) and controlled temperatures (80–100°C) .

Q. How do researchers address discrepancies in spectroscopic vs. crystallographic data for conformationally flexible derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.